molecular formula C8H10N2O B038071 Cyclopropyl(pyrimidin-5-yl)methanol CAS No. 117975-22-1

Cyclopropyl(pyrimidin-5-yl)methanol

Cat. No.: B038071
CAS No.: 117975-22-1
M. Wt: 150.18 g/mol
InChI Key: MSPRNXDRUFWZPM-UHFFFAOYSA-N
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Description

Cyclopropyl(pyrimidin-5-yl)methanol (CAS 117975-22-1) is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It belongs to the class of pyrimidine derivatives, which are privileged structures in medicinal chemistry and drug discovery. Pyrimidine scaffolds are extensively researched due to their presence in nucleosides and nucleotides, making them critical in the development of anticancer and antiviral agents . As a building block, this compound features both a pyrimidine ring and a cyclopropane group, offering researchers a versatile scaffold for creating diverse compound libraries. The cyclopropyl group is a common motif in drug design used to influence a molecule's metabolic stability, potency, and conformational properties . The alcohol functional group provides a handle for further synthetic modification, such as esterification or oxidation, allowing for the exploration of structure-activity relationships (SAR). This makes this compound a valuable intermediate for synthesizing more complex molecules for biological screening . It is offered for research purposes such as the exploration of new pharmaceutical agents and as a standard in analytical studies. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate precautions and refer to the safety data sheet prior to use.

Properties

CAS No.

117975-22-1

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

cyclopropyl(pyrimidin-5-yl)methanol

InChI

InChI=1S/C8H10N2O/c11-8(6-1-2-6)7-3-9-5-10-4-7/h3-6,8,11H,1-2H2

InChI Key

MSPRNXDRUFWZPM-UHFFFAOYSA-N

SMILES

C1CC1C(C2=CN=CN=C2)O

Canonical SMILES

C1CC1C(C2=CN=CN=C2)O

Synonyms

5-Pyrimidinemethanol, alpha-cyclopropyl- (9CI)

Origin of Product

United States

Q & A

Q. What are the established synthetic routes for Cyclopropyl(pyrimidin-5-yl)methanol, and how are yields optimized?

this compound can be synthesized via cross-coupling reactions, as demonstrated in the synthesis of [(1R,2S)-2-(Pyrimidin-5-yl)cyclopropyl]methanol (25e) using 5-bromopyrimidine under palladium catalysis (General Procedure C). Key steps include cyclopropane ring formation via Suzuki-Miyaura coupling, followed by hydroxylation. Yields (~74%) can be improved by optimizing reaction temperature, catalyst loading (e.g., Pd(PPh₃)₄), and stoichiometry of boronic acid derivatives .

Q. How is the stereochemistry of this compound confirmed experimentally?

Stereochemical assignment relies on 1H^1H-NMR coupling constants (e.g., J=5.2HzJ = 5.2 \, \text{Hz} for cyclopropane protons) and NOE experiments. For example, in [(1R,2S)-2-(Pyrimidin-5-yl)cyclopropyl]methanol, distinct chemical shifts at δ 1.2–1.5 ppm (cyclopropyl CH₂) and δ 3.7–4.1 ppm (methanol CH₂) confirm spatial orientation. High-resolution mass spectrometry (HRMS) further validates molecular composition .

Q. What are the key physicochemical properties of this compound?

The compound (C₈H₁₀N₂O) has a molecular weight of 150.18 g/mol. Its logP (~1.2) and solubility profile (moderate in polar solvents like methanol) are predicted via computational tools (e.g., PubChem descriptors). The pyrimidine ring contributes to π-π stacking, while the cyclopropyl group introduces steric constraints affecting crystallization .

Advanced Research Questions

Q. How does the cyclopropyl group influence electrochemical stability in methanol-based reactions?

Cyclopropane rings exhibit unique oxidation behavior. Controlled potential electrolysis (1.70 V vs. SCE) in methanol shows that cyclopropyl groups oxidize preferentially over solvent or electrolyte, as evidenced by current density (0.08 A/cm²) and yield (96.8%). Polarization studies using carbon electrodes reveal cyclopropane’s lower oxidation potential compared to aryl groups, critical for designing redox-stable derivatives .

Q. What strategies resolve contradictions in NMR data for cyclopropyl-containing analogs?

Discrepancies in 13C^{13}C-NMR shifts (e.g., cyclopropyl carbons at δ 10–15 ppm vs. δ 18–22 ppm) may arise from solvent effects or diastereomerism. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and variable-temperature NMR to distinguish dynamic effects. Cross-validation with X-ray crystallography (e.g., for [(1R,2S)-2-Phenylcyclopropyl]methanol derivatives) provides definitive structural confirmation .

Q. What structure-activity relationships (SAR) are observed in pyrimidine-methanol derivatives?

Substitution at pyrimidine C-4/C-6 positions (e.g., methylthio or chloro groups) enhances antimicrobial activity. For instance, [4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol shows improved bioactivity due to electrophilic chlorine atoms. Cyclopropyl groups at C-5 (vs. cyclohexyl) reduce steric hindrance, improving binding to bacterial enoyl-ACP reductase .

Q. How are mechanistic insights into cyclopropane ring-opening reactions applied to functionalization?

Acid-catalyzed ring-opening of this compound generates allylic alcohols, which are trapped via Mitsunobu reactions or epoxidation. Monitoring via 1H^1H-NMR (disappearance of cyclopropane signals at δ 1.2–1.5 ppm) and GC-MS confirms intermediates. Kinetic studies (Arrhenius plots) reveal activation energies ~25 kcal/mol for ring-opening in HCl/MeOH .

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